
lithium;trimethyl(phenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl(phenyl)silane is an organosilicon compound with the molecular formula C9H14SiLi It is a derivative of trimethyl(phenyl)silane, where a lithium atom is bonded to the silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;trimethyl(phenyl)silane can be synthesized through several methods. One common approach involves the reaction of trimethyl(phenyl)silane with an organolithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction can be represented as follows:
C6H5Si(CH3)3+n−BuLi→C6H5Si(CH3)3Li+n−BuH
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Silanols (C6H5Si(CH3)3OH) or siloxanes ((C6H5Si(CH3)3)2O).
Reduction: Various reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Lithium;trimethyl(phenyl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of lithium;trimethyl(phenyl)silane involves the reactivity of the lithium-silicon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: Lacks the lithium atom, making it less reactive.
Phenylsilane: Contains a silicon-hydrogen bond instead of a silicon-lithium bond.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Lithium;trimethyl(phenyl)silane is unique due to the presence of the lithium atom, which imparts high reactivity and allows for a wide range of chemical transformations. This makes it a valuable reagent in organic synthesis and materials science, offering advantages over similar compounds that lack the lithium atom.
Propiedades
Número CAS |
17881-54-8 |
|---|---|
Fórmula molecular |
C9H13LiSi |
Peso molecular |
156.3 g/mol |
Nombre IUPAC |
lithium;trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.Li/c1-10(2,3)9-7-5-4-6-8-9;/h5-8H,1-3H3;/q-1;+1 |
Clave InChI |
XFNZQRDQBBOCDL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)C1=CC=[C-]C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


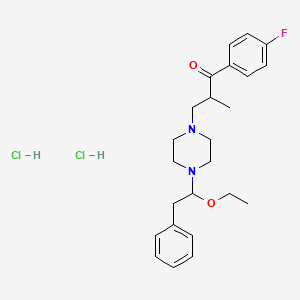
![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)
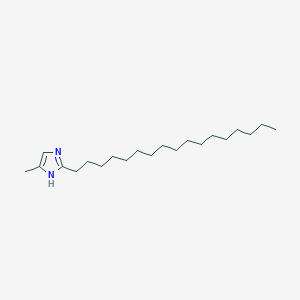
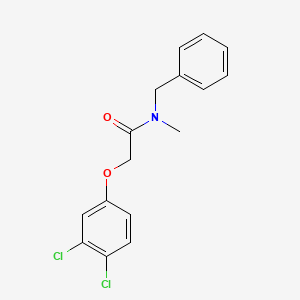
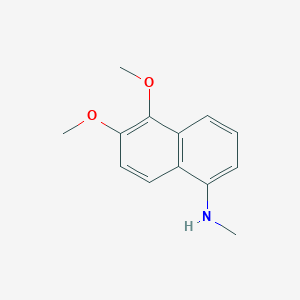

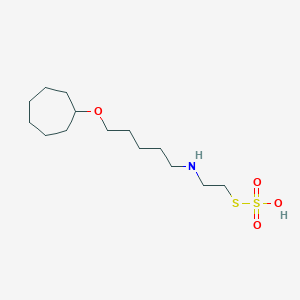
![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)


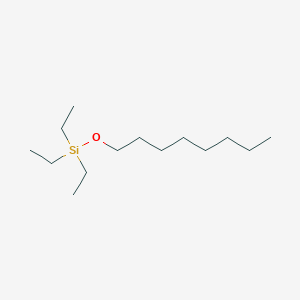
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
